
6-メチル-1H-インドール-3-カルボン酸
概要
説明
6-methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties .
Synthesis Analysis
This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, have been highlighted .Molecular Structure Analysis
The molecular formula of 6-methyl-1H-indole-3-carboxylic acid is C10H9NO2 . More detailed structural information may be available in specific databases .Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical and Chemical Properties Analysis
The molecular weight of 6-methyl-1H-indole-3-carboxylic acid is 175.18 . It has a melting point of 197-200 °C (dec.) (lit.) .科学的研究の応用
医薬品研究
6-メチル-1H-インドール-3-カルボン酸は、様々な医薬品化合物の合成における反応剤として役立ちます。例えば、細菌細胞壁合成に関与する酵素であるE. coli MurDリガーゼを標的とするD-グルタミン酸ベースの阻害剤の調製に使用されます 。 さらに、インターロイキン-2誘導性T細胞キナーゼ阻害剤であるインドリルインダゾールおよびインドリルピラゾロピリジンを生成するために使用されます 。これは、免疫療法における潜在的な用途を持っています。
癌療法
この化合物は、抗癌剤の開発にも関与しています。 Hedgehogシグナル伝達経路におけるGli1媒介転写を阻害するケトプロフェンとのアミド抱合体の前駆体として機能します 。この経路は、様々な癌の進行に関与することが知られています。
免疫調節
研究者は、6-メチル-1H-インドール-3-カルボン酸を使用してピリジル-エテニル-インドールを調製します。 これらの化合物は、癌をより効果的に戦うために免疫系を調節する可能性のある、潜在的な抗癌免疫調節剤として研究されています 。
抗菌剤および抗ウイルス剤
この化合物は、細菌感染症に対抗する有望な抗菌剤を合成するための反応剤です 。 また、C型肝炎ウイルスNS5Bポリメラーゼの阻害剤を生成するためにも使用されます。これは、C型肝炎ウイルスの複製に重要な酵素であり、この感染症に対する潜在的な治療法を提供します 。
神経科学研究
神経科学では、6-メチル-1H-インドール-3-カルボン酸は、ボツリヌス神経毒の阻害剤を開発するために使用されます 。これは、神経毒によって引き起こされる状態の治療につながる可能性があります。
農業化学
この化合物は、農業化学にも応用されています。 オーキシン受容体タンパク質TIR1のアンタゴニストとして作用する新規インドール-3-カルボン酸誘導体の設計および合成に関与しています 。これらの誘導体は、除草剤として潜在的な用途があります。
植物生物学
植物生物学では、6-メチル-1H-インドール-3-カルボン酸のような化合物から誘導されたインドール系二次代謝産物は、アブラナ科植物の病原体防御に重要な役割を果たしています 。
合成化学
最後に、合成化学では、インドール誘導体は、癌細胞、微生物、および様々な障害の治療を含む、その生物学的活性のために合成されます 。
作用機序
Target of Action
6-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Indole derivatives are generally known to have high gi absorption . This suggests that 6-methyl-1H-indole-3-carboxylic acid may also have good bioavailability.
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been reported to inhibit the growth of certain cancer cells .
Action Environment
The action of 6-methyl-1H-indole-3-carboxylic acid, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Safety and Hazards
将来の方向性
Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
生化学分析
Biochemical Properties
6-Methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-methyl-1H-indole-3-carboxylic acid, have been shown to interact with enzymes involved in tryptophan metabolism . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
6-Methyl-1H-indole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases and transcription factors, leading to changes in gene expression . This compound can also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 6-methyl-1H-indole-3-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, 6-methyl-1H-indole-3-carboxylic acid has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-1H-indole-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-methyl-1H-indole-3-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
6-Methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion to various metabolites . These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-methyl-1H-indole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-methyl-1H-indole-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-methyl-1H-indole-3-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to mitochondria can impact cellular energy metabolism and apoptosis .
特性
IUPAC Name |
6-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZCIOPSFQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593329 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209920-43-4 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


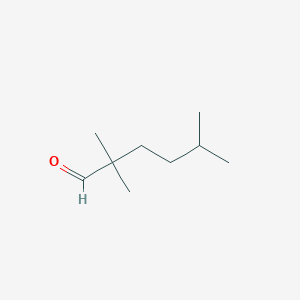

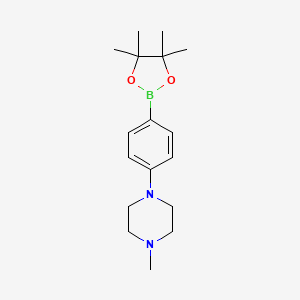
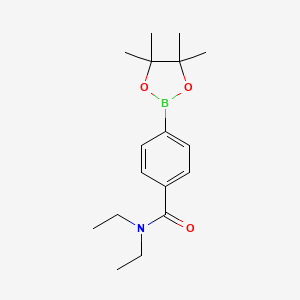
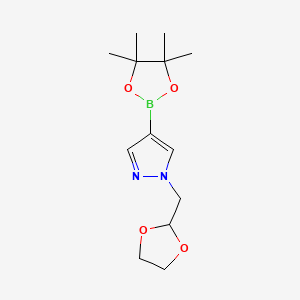
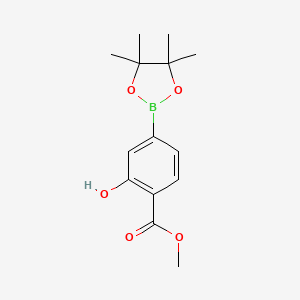
![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)







